3-(Isotridecyloxy)propylamine

Vue d'ensemble

Description

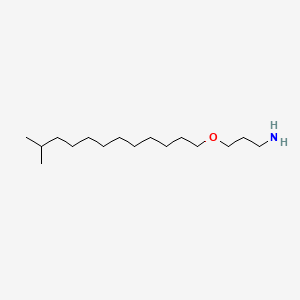

3-(Isotridecyloxy)propylamine: is an organic compound with the molecular formula C16H35NO . It is also known by other names such as 1-Propanamine, 3-(isotridecyloxy)- and 3-(11-methyldodecyloxy)propylamine . This compound is characterized by the presence of a propylamine group attached to an isotridecyloxy group, making it a versatile chemical used in various industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Isotridecyloxy)propylamine typically involves the reaction of 1,3-dichloropropane with isotridecylamine . This reaction is usually carried out in the presence of hydrochloric acid and an excess of isotridecylamine . The reaction conditions include maintaining a controlled temperature and ensuring proper mixing to achieve a high yield of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified through distillation or other separation techniques to obtain a high-purity compound suitable for various applications .

Analyse Des Réactions Chimiques

Alkylation and Acylation

The primary amine undergoes typical nucleophilic substitution reactions:

-

Alkylation : Reacts with alkyl halides to form secondary or tertiary amines.

-

Acylation : Forms amides with acyl chlorides or anhydrides.

No specific kinetic data for 3-(isotridecyloxy)propylamine is available, but analogous compounds (e.g., 3-isodecyloxypropylamine) show reactivity consistent with aliphatic amines .

Salt Formation

Reacts with acids (e.g., HCl, H₂SO₄) to form stable ammonium salts, enhancing water solubility for industrial applications .

Thermal Degradation

Decomposes at elevated temperatures (>200°C), releasing volatile organic compounds (VOCs) such as ammonia and hydrocarbons .

Hydrolytic Stability

Resists hydrolysis under neutral conditions but degrades in strongly acidic or alkaline environments, cleaving the ether linkage .

Corrosion Inhibition

Forms protective films on metal surfaces through coordination bonding, leveraging the amine’s electron-donating capability .

Biodegradation

Limited data suggest slow biodegradation due to the branched alkyl chain, raising concerns about environmental persistence .

Photodegradation

UV exposure induces chain scission, producing smaller amines and carbonyl compounds .

Applications De Recherche Scientifique

3-(Isotridecyloxy)propylamine has a wide range of applications in scientific research, including:

Mécanisme D'action

The mechanism of action of 3-(Isotridecyloxy)propylamine involves its ability to act as a base and react with acids to form salts. Its molecular structure allows it to interact with various molecular targets, including enzymes and receptors, influencing biological pathways and chemical reactions . The compound’s basic nature and solubility in water and organic solvents make it a versatile agent in both chemical and biological systems .

Comparaison Avec Des Composés Similaires

- 3-(11-methyldodecyloxy)propylamine

- 1-Propanamine, 3-(isotridecyloxy)-

- 3-(11-methyldodecyloxy)propylamine

Uniqueness: 3-(Isotridecyloxy)propylamine stands out due to its unique combination of a propylamine group and an isotridecyloxy group. This structure imparts specific chemical properties, such as high solubility in water and organic solvents, making it suitable for a wide range of applications. Its ability to act as a catalyst and promoter in polymer industries further distinguishes it from other similar compounds .

Activité Biologique

3-(Isotridecyloxy)propylamine is a compound with a significant interest in biological research due to its potential applications in various fields, including pharmacology and toxicology. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

This compound is characterized by the following chemical structure:

- Molecular Formula: CHNO

- CAS Number: 50977-10-1

- Molecular Weight: 271.47 g/mol

The compound features a long alkyl chain, which contributes to its lipophilic properties, making it suitable for various biological applications.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been studied for its effectiveness against various bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes due to its lipophilic nature, which enhances membrane permeability and fluidity .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Cytotoxicity and Safety Profile

Despite its potential benefits, this compound has shown cytotoxic effects in certain studies. It is classified as harmful if swallowed and can cause severe skin burns and eye damage . The cytotoxicity is dose-dependent, necessitating careful handling in laboratory settings.

Table 2: Toxicological Profile

| Endpoint | Effect Level | Reference |

|---|---|---|

| Acute toxicity (oral) | Harmful (H302) | |

| Skin corrosion/irritation | Causes severe burns (H314) | |

| LD50 (rat) | Not established | N/A |

Study on Antimicrobial Efficacy

In a controlled laboratory study, the efficacy of this compound was evaluated against common pathogens. The study demonstrated that the compound exhibited significant antimicrobial activity, particularly against Gram-positive bacteria. The results suggested that the compound could be developed into a potential antimicrobial agent for clinical applications.

Research on Membrane Interaction

Another study focused on the interaction of this compound with lipid bilayers. The findings indicated that the compound could integrate into lipid membranes, altering their properties. This property is particularly valuable in drug delivery systems, where enhancing the permeability of active pharmaceutical ingredients is crucial .

Propriétés

IUPAC Name |

3-(11-methyldodecoxy)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H35NO/c1-16(2)12-9-7-5-3-4-6-8-10-14-18-15-11-13-17/h16H,3-15,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUFBDUDYFHCIOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCOCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H35NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80873476 | |

| Record name | 3-[(11-Methyldodecyl)oxy]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50977-10-1, 151789-06-9, 1246643-09-3 | |

| Record name | 1-Propanamine, 3-(isotridecyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050977101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanamine, 3-(C11-14-isoalkyloxy) derivs., C13-rich | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151789069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanamine, 3-(isotridecyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-[(11-Methyldodecyl)oxy]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(isotridecyloxy)propylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.693 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(C11-14-(branched and linear)oxy)-propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.167.762 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.